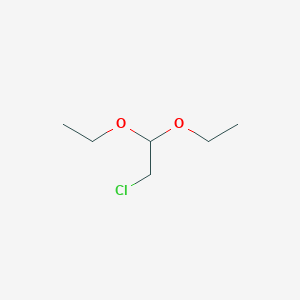

2-CHLORO-1,1-DIETHOXYETHANE

Description

The exact mass of the compound Chloroacetal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8436. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Acetals - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-1,1-diethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXJWSYBABKZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060735 | |

| Record name | Ethane, 2-chloro-1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Chloroacetal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

5.0 [mmHg] | |

| Record name | 2-Chloroacetal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

621-62-5 | |

| Record name | 2-Chloro-1,1-diethoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroacetaldehyde diethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 2-chloro-1,1-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 2-chloro-1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,1-diethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROACETALDEHYDE DIETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V59K8R7DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-1,1-diethoxyethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-chloro-1,1-diethoxyethane, a versatile bifunctional molecule. It details its physical characteristics, spectral data, synthesis, and reactivity, with a focus on its utility in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key data and experimental methodologies.

Introduction

This compound, also known as chloroacetaldehyde (B151913) diethyl acetal (B89532), is a colorless to slightly yellow liquid with the chemical formula C₆H₁₃ClO₂.[1] Its structure incorporates both a reactive alkyl chloride and a stable acetal functional group, making it a valuable intermediate in a variety of organic transformations. The acetal moiety serves as a protecting group for the aldehyde functionality, allowing for selective reactions at the chlorinated carbon. This guide will explore the fundamental chemical and physical properties of this compound, providing a technical foundation for its use in research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃ClO₂ | [1] |

| Molar Mass | 152.62 g/mol | [1] |

| Appearance | Clear colorless to slightly yellow liquid | [2] |

| Density | 1.018 g/mL at 25 °C | [2] |

| Melting Point | -45 °C | [3] |

| Boiling Point | 157 °C (lit.) | [2] |

| Flash Point | 85 °F (29.4 °C) | [2] |

| Water Solubility | 1.8 g/L at 20 °C | [2] |

| Refractive Index (n20/D) | 1.416 (lit.) | [2] |

Table 2: Safety and Handling Information

| Hazard Statement | Precautionary Statement |

| Flammable liquid and vapor | Keep away from heat, sparks, open flames, and hot surfaces. |

| Harmful if swallowed | Do not eat, drink or smoke when using this product. |

| Irritating to eyes, respiratory system and skin | Wear protective gloves/protective clothing/eye protection/face protection. |

| Moisture and Air Sensitive | Store under inert atmosphere. |

| May form explosive peroxides |

Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Spectral Data

The following table summarizes the key spectral data for the characterization of this compound.

Table 3: Spectroscopic Data

| Technique | Key Peaks/Shifts |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.63 (t, 1H, J=5.5 Hz, CH(OEt)₂), 3.71 (dq, 2H, J=9.4, 7.1 Hz, OCH₂CH₃), 3.59 (dq, 2H, J=9.4, 7.1 Hz, OCH₂CH₃), 3.51 (d, 2H, J=5.5 Hz, CH₂Cl), 1.24 (t, 6H, J=7.1 Hz, OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ 101.3 (CH), 62.5 (OCH₂), 46.5 (CH₂Cl), 15.1 (CH₃) |

| Mass Spectrometry (GC-MS) | Main library matches confirm the structure.[4] |

| Infrared (IR) | Data available from NIST WebBook. |

Synthesis and Purification

Synthesis

A common laboratory-scale synthesis of this compound involves the reaction of vinyl acetate (B1210297) with chlorine in the presence of ethanol (B145695).

-

Reaction Setup: A mixture of vinyl acetate (5 g) and ethanol (27 mL) is placed in a reaction vessel equipped with a stirrer and cooled using a dry ice/acetone bath.

-

Chlorination: Dry chlorine gas (5 g) is slowly bubbled through the cooled mixture.

-

Reaction Progression: The reaction mixture is allowed to stand at room temperature overnight.

-

Workup: The mixture is then poured into 50 g of ice-water. The product is extracted with chloroform (B151607) (30 mL). The organic extract is washed with a sodium bicarbonate solution and then with water.

-

Drying and Isolation: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation to yield the crude product.

This protocol is adapted from a general procedure and may require optimization.

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure. This is necessary to avoid decomposition that can occur at its atmospheric boiling point.

-

Neutralization: The crude product is first neutralized by adding calcium oxide or calcium hydroxide (B78521) to a pH greater than 3. This may result in the formation of two phases.

-

Phase Separation: The upper organic layer containing the product is separated from the lower aqueous layer.

-

Fractional Distillation: The organic layer is then subjected to fractional distillation under reduced pressure. The exact boiling point will depend on the pressure, but for chloroacetaldehyde diethyl acetal, a boiling point of 54°C at 16 mm Hg has been reported.

-

Collection: The fraction corresponding to the pure product is collected.

This protocol is based on procedures for similar acetals and may need to be adapted.

Chemical Reactivity and Experimental Protocols

The dual functionality of this compound allows for a range of chemical transformations. The acetal group is stable under basic and neutral conditions, while the carbon-chlorine bond is susceptible to nucleophilic attack.

Hydrolysis of the Acetal Group

Under acidic conditions, the acetal group can be hydrolyzed to reveal the aldehyde functionality, forming chloroacetaldehyde.

Caption: Acid-catalyzed hydrolysis of this compound.

-

Reaction Setup: this compound is dissolved in a mixture of water and a co-solvent like acetone.

-

Acidification: A catalytic amount of a strong acid (e.g., HCl or H₂SO₄) is added to the solution.

-

Reaction: The mixture is stirred at room temperature or gently heated to accelerate the reaction. The progress can be monitored by TLC or GC-MS.

-

Workup: Once the reaction is complete, the mixture is neutralized with a base (e.g., NaHCO₃ solution) and the product is extracted with an organic solvent.

Nucleophilic Substitution Reactions

The primary chloride in this compound is a good substrate for Sₙ2 reactions with a variety of nucleophiles.

Caption: General Sₙ2 reaction of this compound.

Reaction with an alkoxide, such as sodium ethoxide, yields the corresponding ether. This is a classic example of the Williamson ether synthesis.

-

Preparation of Alkoxide: Sodium metal is dissolved in anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Reaction: this compound is added dropwise to the sodium ethoxide solution. The mixture is then heated to reflux for several hours.

-

Workup: After cooling, the reaction mixture is filtered to remove the sodium chloride precipitate. The excess ethanol is removed by distillation.

-

Purification: The resulting product can be purified by fractional distillation.

The reaction with ammonia (B1221849) or amines provides a route to aminoacetaldehyde acetals, which are valuable building blocks in medicinal chemistry.

-

Reaction Setup: this compound is added to a concentrated aqueous solution of ammonia in an autoclave.

-

Reaction: The mixture is heated to 100-150 °C, which will generate significant pressure. The reaction is monitored for completion.

-

Workup: After cooling, the excess ammonia and water are removed by distillation. The remaining solution is made basic by the addition of a strong base like sodium hydroxide.

-

Purification: The product is then isolated and purified by distillation.

Grignard Reaction

As an alkyl halide, this compound can be used to form a Grignard reagent. However, the presence of the acetal group can lead to complexities. The Grignard reagent, once formed, can potentially react with another molecule of the starting material. More commonly, this compound can act as an electrophile in reactions with other Grignard reagents.

Caption: Reaction of this compound with a Grignard reagent.

-

Reaction Setup: A solution of this compound in an anhydrous ether (e.g., diethyl ether or THF) is prepared in a flame-dried flask under an inert atmosphere.

-

Addition of Grignard Reagent: A solution of phenylmagnesium bromide in the same solvent is added dropwise to the cooled solution of the chloroacetal.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with ether.

-

Purification: The combined organic layers are dried and the solvent is removed. The product is then purified by distillation.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound due to its volatility.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Injection: A small volume (e.g., 1 µL) of the solution is injected into the GC.

-

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature program should be optimized to achieve good separation from any impurities or starting materials. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode. A scan range of m/z 40-300 is generally sufficient to observe the molecular ion and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an essential tool for the structural elucidation and purity assessment of this compound.

-

Sample Preparation: Approximately 5-10 mg of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Analysis: Both ¹H and ¹³C NMR spectra are acquired. The chemical shifts and coupling constants provide detailed structural information as summarized in Table 3.

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich reactivity profile. Its bifunctional nature allows for a wide range of synthetic transformations, making it a useful tool for chemists in academia and industry. This technical guide has provided a consolidated resource on its chemical and physical properties, synthesis, purification, and reactivity, complete with illustrative experimental protocols and diagrams. It is hoped that this document will facilitate the safe and effective use of this compound in the pursuit of new chemical entities.

References

An In-depth Technical Guide to 2-Chloro-1,1-diethoxyethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-1,1-diethoxyethane, a versatile chemical intermediate. The document details its chemical identity, physicochemical properties, and spectroscopic data. A detailed experimental protocol for its synthesis is provided, along with a discussion of its primary applications in organic synthesis. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and chemical manufacturing.

Chemical Identity and Structure

This compound, also known by its common name chloroacetaldehyde (B151913) diethyl acetal (B89532), is an organic compound belonging to the acetal functional group. Its structure features a central carbon atom bonded to a hydrogen, a chloromethyl group (-CH2Cl), and two ethoxy groups (-OCH2CH3).

-

IUPAC Name: this compound[1]

-

Chemical Formula: C₆H₁₃ClO₂

-

CAS Registry Number: 621-62-5[2]

-

Molecular Weight: 152.62 g/mol

Structure:

References

2-CHLORO-1,1-DIETHOXYETHANE synthesis from acetaldehyde diethanol chlorination

An In-depth Technical Guide to the Synthesis of 2-Chloro-1,1-diethoxyethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in organic synthesis. This document details two primary synthetic routes: the direct chlorination of acetaldehyde (B116499) diethyl acetal (B89532) and a method commencing with vinyl acetate (B1210297). It includes detailed experimental protocols, quantitative data, reaction mechanisms, and essential safety information.

Synthetic Routes and Mechanisms

This compound, also known as chloroacetaldehyde (B151913) diethyl acetal, can be synthesized through two main pathways. The choice of route may depend on the availability of starting materials, desired scale, and safety considerations.

Route 1: Chlorination of Acetaldehyde Diethyl Acetal

This method involves the direct chlorination of acetaldehyde diethyl acetal. The reaction is a free-radical substitution on the alpha-carbon of the ethyl group.

The mechanism proceeds via the initiation of a chlorine radical, which then abstracts a hydrogen atom from the carbon adjacent to the acetal group, followed by reaction with molecular chlorine to yield the product and a new chlorine radical.

Route 2: Synthesis from Vinyl Acetate, Ethanol (B145695), and Chlorine

A common industrial method involves the reaction of vinyl acetate with chlorine in the presence of excess ethanol. This reaction proceeds through an initial addition of chlorine to the double bond of vinyl acetate to form an unstable 1,2-dichloroethyl acetate intermediate. This intermediate then reacts with ethanol to yield this compound, along with ethyl acetate and hydrogen chloride as byproducts.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound and its physical properties.

Table 1: Reaction Parameters

| Parameter | Route 1: Chlorination of Acetaldehyde Diethyl Acetal | Route 2: Synthesis from Vinyl Acetate |

| Stoichiometry | Acetaldehyde diethyl acetal: Chlorine (1:1 molar ratio)[1] | Vinyl acetate: Chlorine (stoichiometric amounts) in excess ethanol[2] |

| Temperature | 40-45°C[1][3] | < 20°C, typically 0-2°C[2] |

| Yield | ~70%[1] | > 90%[2] |

| Neutralizing Agent | Sodium ethoxide or Sodium carbonate[1][3] | Calcium oxide or Calcium carbonate[2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₃ClO₂[4] |

| Molecular Weight | 152.62 g/mol [4][5] |

| Boiling Point | 157°C[4] |

| Flash Point | 29°C (84.2°F)[6] |

| Density | 1.010 g/cm³[6] |

| Solubility in Water | 1.8 g/L[3] |

Experimental Protocols

Protocol for Route 1: Chlorination of Acetaldehyde Diethyl Acetal

This protocol is based on established laboratory procedures.[1][3]

Materials:

-

Acetaldehyde diethyl acetal

-

Gaseous chlorine

-

Sodium carbonate (or sodium ethoxide in anhydrous ethanol)

-

Anhydrous sodium carbonate

-

Reaction vessel with stirring and cooling capabilities

-

Gas inlet tube

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with 1 mole of acetaldehyde diethyl acetal.

-

With continuous stirring and cooling, pass 1 mole of gaseous chlorine through the acetal. Maintain the reaction temperature at 40-45°C. The progress of the reaction can be monitored by the increase in the relative density of the reaction solution to 1.10-1.12 (at 35°C).[3]

-

Once the chlorination is complete, eliminate any residual chlorine and hydrogen chloride, for instance, by bubbling an inert gas through the mixture.

-

Neutralize the reaction mixture by adding sodium carbonate at 25°C until the cessation of carbon dioxide evolution.[3] Alternatively, 1 mole of sodium ethoxide in anhydrous ethanol can be added.[1]

-

Filter the neutralized mixture.

-

Dry the filtrate with anhydrous sodium carbonate.

-

Filter again to remove the drying agent.

-

Purify the crude product by fractional distillation to obtain this compound (boiling point: 157°C).[1]

Protocol for Route 2: Synthesis from Vinyl Acetate

This protocol is adapted from patented industrial processes.[2][7]

Materials:

-

Vinyl acetate

-

Anhydrous ethanol

-

Chlorine gas

-

Calcium oxide (or other suitable solid base)

-

Reaction vessel with stirring, cooling, and gas inlet/outlet

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with an excess of anhydrous ethanol.

-

Cool the ethanol to a temperature below 20°C, ideally between 0°C and 2°C.[2]

-

Simultaneously and slowly, introduce stoichiometric amounts of vinyl acetate and chlorine gas into the cooled ethanol with vigorous stirring. Maintain the low temperature throughout the addition.

-

After the addition is complete, distill off the low-boiling fractions (such as ethyl acetate and unreacted starting materials) at atmospheric pressure, keeping the temperature around 60°C.[2]

-

Cool the remaining liquid residue and neutralize it by adding a solid base like calcium oxide while maintaining the temperature between 20°C and 60°C, until the aqueous extract has a pH greater than 5.[2]

-

After neutralization, two liquid phases will form. Separate the upper organic layer.

-

Purify the crude product by fractional distillation to yield pure this compound.

Visualizations

Reaction Pathways

Caption: Synthetic routes to this compound.

Experimental Workflow

Caption: General experimental workflow for synthesis.

Safety Information

This compound:

-

Hazards: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6]

-

GHS Pictograms:

-

Flame (Flammable)

-

Exclamation Mark (Harmful/Irritant)

-

-

Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing vapors. Wash skin thoroughly after handling. Wear protective gloves and eye protection.[6][8]

Reactants:

-

Acetaldehyde: Extremely flammable liquid and vapor. Harmful if swallowed. Suspected of causing genetic defects and cancer.

-

Ethanol: Highly flammable liquid and vapor. Causes serious eye irritation.

-

Chlorine: Fatal if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life.

-

Vinyl Acetate: Highly flammable liquid and vapor. May cause cancer.

Handling and Storage: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6] this compound is reported to be stable under normal storage conditions.[3]

References

- 1. prepchem.com [prepchem.com]

- 2. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. Chloroacetaldehyde Diethyl Acetal | 621-62-5 | AAA62162 [biosynth.com]

- 5. This compound | C6H13ClO2 | CID 12128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. prepchem.com [prepchem.com]

- 8. Chloroacetaldehyde diethyl acetal - Safety Data Sheet [chemicalbook.com]

chloroacetaldehyde diethyl acetal molecular weight and formula

An In-depth Technical Guide on Chloroacetaldehyde (B151913) Diethyl Acetal (B89532)

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides the core molecular information for chloroacetaldehyde diethyl acetal.

Molecular and Physical Properties

Chloroacetaldehyde diethyl acetal is a halogenated organic compound.[1] Its key quantitative data are summarized below for clarity and quick reference.

| Property | Value |

| Molecular Formula | C6H13ClO2[1][2][3] |

| Linear Formula | ClCH2CH(OC2H5)2[4] |

| Molecular Weight | 152.62 g/mol [3][4] |

| CAS Number | 621-62-5[3][4][5][6] |

| Appearance | Clear colorless to slightly yellowish liquid[2][6] |

| Density | 1.018 g/mL at 25 °C[6] |

| Boiling Point | 157 °C[6] |

Note: The requested experimental protocols and signaling pathways are not applicable to the fundamental molecular data of a single chemical compound like chloroacetaldehyde diethyl acetal.

Molecular Information Overview

The following diagram illustrates the relationship between the compound and its core identifiers.

Caption: Core molecular data for chloroacetaldehyde diethyl acetal.

References

- 1. Page loading... [guidechem.com]

- 2. Chloroacetaldehyde diethyl acetal [bqtchem.com]

- 3. scbt.com [scbt.com]

- 4. クロロアセトアルデヒドジエチルアセタール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Chloroacetaldehyde Diethyl Acetal | 621-62-5 | AAA62162 [biosynth.com]

- 6. Chloroacetaldehyde diethyl acetal | 621-62-5 [chemicalbook.com]

Spectroscopic Profile of 2-Chloro-1,1-diethoxyethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-chloro-1,1-diethoxyethane, a valuable reagent and building block in organic synthesis. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics to aid in its identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 621-62-5, Molecular Formula: C₆H₁₃ClO₂).[1]

¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~1.2 | Triplet |

| CH₂Cl | ~3.5 | Doublet |

| OCH₂ | ~3.6-3.8 | Multiplet |

| CH | ~4.8 | Triplet |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used. The complexity of the ethoxy CH₂ signal arises from diastereotopicity.

¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ | ~15 |

| CH₂Cl | ~45 |

| OCH₂ | ~63 |

| CH | ~101 |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 2850-3000 | C-H stretch (alkane) |

| 1050-1150 | C-O stretch (acetal) |

| 650-800 | C-Cl stretch |

Note: These are characteristic absorption bands. The full spectrum provides a more detailed fingerprint of the molecule.

Mass Spectrometry Data

| m/z | Interpretation |

| 152/154 | Molecular ion peak [M]⁺ and its isotope peak, indicating the presence of one chlorine atom. |

| 107 | [M - OCH₂CH₃]⁺ |

| 79 | [M - Cl - OCH₂CH₃]⁺ |

| 47 | [CH₂CH₂OH]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-25 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[3]

-

Ensure the solution is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.[2]

2. Instrument Setup:

-

The data presented here is typically acquired on a spectrometer such as a BRUKER AC-300.[1]

-

Insert the NMR tube into a spinner and place it in the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve high resolution.

3. Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[4] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[5]

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

1. Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty crystal to account for atmospheric CO₂ and water vapor.

2. Sample Measurement:

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

Typically, multiple scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.[8][9]

-

The typical concentration should be around 10 µg/mL.[9]

2. GC-MS System and Conditions:

-

Gas Chromatograph: Use a capillary column appropriate for the separation of volatile organic compounds (e.g., a non-polar DB-5 or similar).

-

Injector: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injector port.

-

Oven Program: Implement a temperature program that allows for the separation of the analyte from any impurities.

-

Mass Spectrometer: The eluent from the GC column is introduced directly into the ion source of the mass spectrometer.

-

Ionization: Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.[10]

3. Data Acquisition and Analysis:

-

The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragment ions.

-

The resulting mass spectrum is then analyzed to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Relationship of Spectroscopic Data to Molecular Structure

Caption: Relationship between spectroscopic data and the molecular structure.

References

- 1. This compound | C6H13ClO2 | CID 12128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. agilent.com [agilent.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. uoguelph.ca [uoguelph.ca]

- 10. memphis.edu [memphis.edu]

An In-depth Technical Guide to the Electrophilicity of 2-Chloro-1,1-diethoxyethane for Researchers, Scientists, and Drug Development Professionals

An authoritative guide on the electrophilic nature of 2-chloro-1,1-diethoxyethane, detailing its reactivity, synthetic applications, and the underlying principles governing its chemical behavior. This document provides essential data, experimental protocols, and conceptual frameworks for leveraging this versatile reagent in organic synthesis and drug discovery.

Core Concepts: Understanding the Electrophilicity of this compound

This compound (also known as chloroacetaldehyde (B151913) diethyl acetal) is a bifunctional organic molecule featuring a reactive C-Cl bond and a protected aldehyde in the form of a diethyl acetal (B89532). Its utility as a synthetic building block primarily stems from the electrophilic character of the carbon atom bonded to the chlorine atom. This electrophilicity is a consequence of the electron-withdrawing inductive effect of the chlorine atom, which polarizes the C-Cl bond, creating a partial positive charge on the carbon and rendering it susceptible to attack by nucleophiles.

The acetal group is stable under neutral and basic conditions, allowing for selective nucleophilic substitution at the chlorinated carbon without interference from the aldehyde functionality. This protected aldehyde can be deprotected under acidic conditions, unveiling a reactive carbonyl group for further synthetic transformations. This dual reactivity makes this compound a valuable C2 synthon in the construction of more complex molecular architectures.

Quantitative Analysis of Electrophilicity

While specific kinetic data for the reactions of this compound is not extensively available in the public domain, its reactivity can be understood and predicted through established principles of physical organic chemistry, such as the Hammett and Taft equations. These linear free energy relationships quantify the impact of substituents on reaction rates. For this compound, the key features influencing its electrophilicity are the inductive effect of the chlorine atom and the steric bulk of the diethoxy group.

To provide a comparative framework, the following table summarizes key physicochemical properties that influence the molecule's reactivity.

| Property | Value | Implication for Electrophilicity |

| Molecular Formula | C₆H₁₃ClO₂ | |

| Molecular Weight | 152.62 g/mol | |

| Boiling Point | 157 °C | |

| Density | 1.018 g/mL at 25 °C | |

| Calculated LogP | 1.4 | Indicates moderate lipophilicity. |

| Topological Polar Surface Area | 18.5 Ų | Influences solubility and membrane permeability. |

Data sourced from publicly available chemical databases.

Reaction Mechanisms and Synthetic Utility

The primary reaction pathway involving the electrophilic center of this compound is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

Figure 1: Generalized SN2 reaction mechanism.

This reactivity allows for the introduction of a wide range of functional groups, making this compound a versatile precursor in the synthesis of various biologically active molecules, including potential anticancer, antiviral, and enzyme-inhibiting agents.

Figure 2: Synthetic utility of this compound.

Experimental Protocols

The following are generalized experimental protocols for common reactions involving this compound. These should be adapted and optimized for specific substrates and scales.

Reaction with Amine Nucleophiles (e.g., Piperidine)

This procedure describes the synthesis of N-substituted amino acetals, which are precursors to amino aldehydes.

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add piperidine (1.2 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel.

Reaction with Thiol Nucleophiles

This protocol outlines the formation of thioether acetals.

Materials:

-

This compound

-

Thiophenol

-

Sodium ethoxide (NaOEt)

-

Ethanol (B145695) (anhydrous)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare a solution of sodium thiophenoxide by adding thiophenol (1.1 eq) to a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C.

-

To this solution, add this compound (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent to obtain the crude thioether acetal.

-

Purify by flash chromatography.

Grignard Reaction

This procedure details the carbon-carbon bond formation using a Grignard reagent.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

This compound

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a crystal of iodine. Add a small amount of a solution of bromobenzene in anhydrous diethyl ether. Once the reaction initiates (as evidenced by color change and gentle reflux), add the remaining bromobenzene solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Reaction: Cool the Grignard reagent to 0 °C and add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.

-

Stir the reaction mixture at room temperature for several hours until TLC indicates the consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate to afford the crude product, which can be purified by distillation or chromatography.

Figure 3: General experimental workflow for reactions with this compound.

Conclusion

This compound is a valuable and versatile electrophilic building block in organic synthesis. Its reactivity is governed by the electron-withdrawing nature of the chlorine atom, which facilitates SN2 reactions with a wide array of nucleophiles. The ability to unmask the latent aldehyde functionality post-substitution further enhances its synthetic potential. This guide provides a foundational understanding and practical protocols for the effective utilization of this compound in the design and synthesis of complex molecules, particularly in the realm of drug discovery and development. Researchers are encouraged to adapt and optimize the provided methodologies to suit their specific synthetic targets.

physical and chemical properties of chloroacetaldehyde diethyl acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetaldehyde (B151913) diethyl acetal (B89532), also known as 2-chloro-1,1-diethoxyethane, is a versatile organic compound with significant applications in synthetic chemistry. As a stable and less reactive precursor to the highly electrophilic chloroacetaldehyde, it serves as a key intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2][3] Its utility lies in the acetal functionality, which protects the reactive aldehyde group, allowing for selective transformations at other parts of the molecule. This guide provides a comprehensive overview of the physical and chemical properties of chloroacetaldehyde diethyl acetal, detailed experimental protocols, and an exploration of its role in synthetic applications.

Physical and Chemical Properties

Chloroacetaldehyde diethyl acetal is a clear, colorless to slightly yellow liquid with a characteristic odor.[4] It is characterized by the presence of a chlorine atom and a diethyl acetal group attached to an ethyl backbone.

Table 1: Physical Properties of Chloroacetaldehyde Diethyl Acetal

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃ClO₂ | [5] |

| Molecular Weight | 152.62 g/mol | [5] |

| Appearance | Clear colorless to slightly yellow liquid | [4] |

| Boiling Point | 157 °C | [5] |

| Melting Point | -45.0 °C | [6] |

| Density | 1.018 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.4150 - 1.4170 | [6] |

| Solubility in Water | 1.8 g/L (20 °C) | [6] |

| Flash Point | 29 °C | [7] |

Chemical Reactivity

The chemical behavior of chloroacetaldehyde diethyl acetal is dictated by the acetal and the chloro-substituted alkyl chain.

-

Hydrolysis: The acetal group is stable under basic and neutral conditions but readily undergoes hydrolysis in the presence of acid to yield chloroacetaldehyde and ethanol (B145695).[8] This property is crucial for its function as a protected aldehyde.

-

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, enabling the introduction of different functional groups. This reactivity is fundamental to its use in the synthesis of heterocyclic compounds and other complex molecules.[2]

Spectroscopic Data

The structural features of chloroacetaldehyde diethyl acetal can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data of Chloroacetaldehyde Diethyl Acetal

| Technique | Data and Interpretation | Reference(s) |

| ¹H NMR (in CDCl₃) | δ 4.63 (t, 1H, -CH(OEt)₂), 3.71 (dq, 2H, -OCH₂CH₃), 3.59 (dq, 2H, -OCH₂CH₃), 3.51 (d, 2H, ClCH₂-), 1.24 (t, 6H, -OCH₂CH₃) | [9] |

| ¹³C NMR (in CDCl₃) | δ 101.4 (-CH(OEt)₂), 62.5 (-OCH₂CH₃), 46.5 (ClCH₂-), 15.1 (-OCH₂CH₃) | [9] |

| Infrared (IR) Spectroscopy | Characteristic peaks include C-H stretching (alkane) just below 3000 cm⁻¹, C-O stretching (ether) in the 1000-1300 cm⁻¹ region, and C-Cl stretching in the fingerprint region. The absence of a strong C=O peak around 1700 cm⁻¹ confirms the acetal structure. | [10][11] |

| Mass Spectrometry (MS) | The mass spectrum does not typically show a strong molecular ion peak. Common fragmentation patterns involve the loss of an ethoxy group (-OC₂H₅) to give a fragment at m/z 107, and the base peak is often observed at m/z 103, resulting from the cleavage of the C-C bond adjacent to the acetal group. Further fragmentation can lead to ions at m/z 75 and 47 due to the loss of ethylene (B1197577) from the diethoxy radical. | [12] |

Experimental Protocols

Synthesis of Chloroacetaldehyde Diethyl Acetal from Acetaldehyde (B116499) Diethyl Acetal

This protocol is based on the chlorination of acetaldehyde diethyl acetal.[13]

Materials:

-

Acetaldehyde diethyl acetal (1 mole)

-

Chlorine gas (1 mole)

-

Sodium ethoxide in anhydrous ethanol (1 mole)

-

Reaction vessel with stirring and cooling capabilities

-

Gas inlet tube

-

Fractional distillation apparatus

Procedure:

-

Charge the reaction vessel with 1 mole of acetaldehyde diethyl acetal.

-

While stirring and maintaining the temperature at 40-45 °C, pass 1 mole of gaseous chlorine into the reaction mixture.

-

After the addition of chlorine is complete, add 1 mole of sodium ethoxide in anhydrous ethanol to neutralize the reaction mixture.

-

Perform fractional distillation on the neutralized mixture.

-

Collect the fraction boiling at approximately 157 °C, which is the chloroacetaldehyde diethyl acetal. A typical yield is around 70%.

GC-MS Analysis of Chloroacetaldehyde Diethyl Acetal

This protocol provides a general guideline for the analysis of chloroacetaldehyde diethyl acetal using Gas Chromatography-Mass Spectrometry (GC-MS).[14]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for the analysis of polar compounds (e.g., HP-5MS)

-

Helium carrier gas

Sample Preparation:

-

Prepare a standard solution of chloroacetaldehyde diethyl acetal in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane).

-

For unknown samples, perform a liquid-liquid extraction if necessary to isolate the analyte.

GC-MS Conditions:

-

Injector Temperature: 220 °C

-

Oven Program: Start at 50 °C for 2 minutes, then ramp to 200 °C at a rate of 30 °C/minute, and hold for 10 minutes.

-

Carrier Gas Flow Rate: 1 mL/min (constant flow)

-

Transfer Line Temperature: 250 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 35 to 200

Data Analysis:

-

Identify the peak corresponding to chloroacetaldehyde diethyl acetal based on its retention time and mass spectrum.

-

Confirm the identity by comparing the obtained mass spectrum with a reference spectrum, looking for characteristic fragments.

Applications in Drug Development and Organic Synthesis

Chloroacetaldehyde diethyl acetal is a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems that form the core of many pharmaceutical agents.[1][2]

Synthesis of Heterocyclic Compounds

The compound serves as a precursor to chloroacetaldehyde, which is bifunctional and readily participates in cyclization reactions. For instance, it is used in the synthesis of aminothiazoles, a class of compounds with diverse biological activities.[2]

Acetal as a Protecting Group

The diethyl acetal group functions as an effective protecting group for the aldehyde functionality. This allows for chemical modifications at other positions of a molecule without affecting the aldehyde, which can be deprotected later under acidic conditions.

Hydrolysis of Chloroacetaldehyde Diethyl Acetal

The hydrolysis of chloroacetaldehyde diethyl acetal is a key reaction that unmasks the reactive aldehyde. This process is catalyzed by acid.

Conclusion

Chloroacetaldehyde diethyl acetal is a compound of significant interest to the chemical and pharmaceutical industries. Its physical and chemical properties, particularly its stability and controlled reactivity, make it an invaluable tool in organic synthesis. A thorough understanding of its characteristics, spectroscopic data, and reaction protocols is essential for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this important chemical intermediate.

References

- 1. Chloroacetaldehyde Dimethyl Acetal [anshulchemicals.com]

- 2. chemcess.com [chemcess.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. Chloroacetaldehyde Diethyl Acetal | 621-62-5 | AAA62162 [biosynth.com]

- 6. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]

- 7. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]

- 8. Chloroacetaldehyde diethyl acetal(621-62-5) 13C NMR spectrum [chemicalbook.com]

- 9. Chloroacetaldehyde diethyl acetal(621-62-5) IR Spectrum [chemicalbook.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. datapdf.com [datapdf.com]

- 12. prepchem.com [prepchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Analytical Method [keikaventures.com]

An In-depth Technical Guide on the Fundamental Reactivity of 2-Chloro-1,1-diethoxyethane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-1,1-diethoxyethane, also known as chloroacetaldehyde (B151913) diethyl acetal (B89532), is a versatile bifunctional reagent widely utilized in organic synthesis. Its structure combines a reactive primary alkyl chloride with a stable acetal protecting group. This unique combination allows it to serve as a potent electrophilic building block for the introduction of a protected two-carbon aldehyde moiety. The fundamental reactivity is dominated by nucleophilic substitution at the chlorinated carbon, primarily proceeding through a bimolecular (S(_N)2) mechanism. This guide provides a comprehensive overview of its reactivity with a range of common nucleophiles, details experimental protocols for key transformations, and illustrates the underlying reaction pathways and synthetic strategies.

Core Reactivity and Mechanistic Overview

The primary site of reactivity in this compound is the carbon atom bonded to the chlorine. As a primary alkyl halide, it is an excellent substrate for bimolecular nucleophilic substitution (S(_N)2) reactions.

2.1 The S(_N)2 Pathway

The S(_N)2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride ion) departs.[1] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile, following second-order kinetics.[1][2][3]

-

Rate Law: Rate = k[C₆H₁₃ClO₂][Nu⁻]

Key characteristics of the S(_N)2 reaction for this substrate include:

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the chlorine atom.[4]

-

Low Steric Hindrance: The primary nature of the electrophilic carbon minimizes steric hindrance, facilitating nucleophilic approach.[2]

-

Solvent Effects: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal as they solvate the counter-ion of the nucleophile but not the nucleophile itself, enhancing its reactivity.

-

Competition with Elimination (E2): While possible, E2 elimination is generally not a major competing pathway unless a sterically hindered, strong base is used as the nucleophile.

The electron-withdrawing nature of the adjacent acetal group can slightly reduce the electron density at the reaction center, potentially making it more susceptible to nucleophilic attack compared to a simple chloroethane (B1197429) derivative.[5]

Reactivity with Specific Nucleophiles

The versatility of this compound is demonstrated by its reaction with a wide array of nucleophiles, enabling the synthesis of diverse functionalized acetals.

3.1 Oxygen Nucleophiles (Williamson Ether Synthesis)

Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) is a classic Williamson ether synthesis, yielding ethers. The alkoxide is typically generated in situ by treating the corresponding alcohol with a strong base like sodium hydride (NaH) or metallic sodium.

3.2 Nitrogen Nucleophiles

Primary and secondary amines, as well as ammonia (B1221849), readily displace the chloride to form the corresponding substituted aminoacetaldehyde diethyl acetals. To prevent over-alkylation, where the amine product acts as a nucleophile itself, an excess of the starting amine is often employed. Azide ions (N₃⁻) are also effective nucleophiles, producing azido (B1232118) acetals that are valuable precursors to primary amines via reduction.

3.3 Carbon Nucleophiles

Carbon-carbon bond formation is readily achieved using various carbon-based nucleophiles.

-

Cyanide (CN⁻): The reaction with sodium or potassium cyanide is an effective method to introduce a nitrile group, extending the carbon chain by one. The resulting 3,3-diethoxypropanenitrile (B144306) is a versatile intermediate.[6][7]

-

Enolates: Enolates derived from ketones, esters, or other carbonyl compounds attack this compound to form γ-dicarbonyl compounds (after acetal hydrolysis) or their protected precursors.

-

Grignard Reagents (RMgX): As powerful carbon nucleophiles, Grignard reagents react to form new C-C bonds, yielding a variety of alkylated acetals.

3.4 Sulfur Nucleophiles

Thiolates (RS⁻), the sulfur analogs of alkoxides, are excellent nucleophiles and react efficiently to produce thioethers (sulfides).

Data Presentation: Summary of Reactions

Table 1: Reactivity with O-, N-, and S-Nucleophiles

| Nucleophile Class | Example Nucleophile | Reagent(s) | Product Structure | Product Name |

| Oxygen | Ethoxide | NaOEt or EtOH/NaH | CH₃CH₂OCH₂CH(OCH₂CH₃)₂ | 1,1,2-Triethoxyethane[8] |

| Nitrogen | Ammonia | NH₃ (liquid) | H₂NCH₂CH(OCH₂CH₃)₂ | Aminoacetaldehyde diethyl acetal |

| Nitrogen | Azide | NaN₃ | N₃CH₂CH(OCH₂CH₃)₂ | 2-Azido-1,1-diethoxyethane |

| Sulfur | Ethanethiolate | NaSEt or EtSH/NaH | CH₃CH₂SCH₂CH(OCH₂CH₃)₂ | 1,1-Diethoxy-2-(ethylthio)ethane |

Table 2: Reactivity with C-Nucleophiles

| Nucleophile Class | Example Nucleophile | Reagent(s) | Product Structure | Product Name |

| Carbon | Cyanide | NaCN or KCN | NCCH₂CH(OCH₂CH₃)₂ | 3,3-Diethoxypropanenitrile[6] |

| Carbon | Grignard | PhMgBr | PhCH₂CH(OCH₂CH₃)₂ | 1,1-Diethoxy-2-phenylethane |

| Carbon | Enolate | Acetone Enolate | CH₃C(O)CH₂CH₂CH(OCH₂CH₃)₂ | 5,5-Diethoxypentan-2-one |

Synthetic Utility: The Masked Acetaldehyde Strategy

A primary application of this compound is its role as a "masked" or protected form of a two-carbon electrophilic aldehyde. The acetal group is robust and stable under basic and nucleophilic conditions, allowing the S(_N)2 reaction to proceed cleanly. Following the substitution reaction, the acetal can be easily deprotected via acid-catalyzed hydrolysis to reveal the aldehyde functionality. This two-step strategy provides a powerful route to synthesize a wide range of α-substituted acetaldehydes, which are otherwise difficult to prepare due to the high reactivity of the aldehyde group.

Experimental Protocols

5.1 General Protocol for Williamson Ether Synthesis with this compound

This protocol describes the synthesis of 1,1,2-triethoxyethane (B58259) as a representative example.

-

Materials: Sodium metal, absolute ethanol (B145695), this compound, diethyl ether.

-

Procedure:

-

A three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet is flushed with dry nitrogen.

-

Absolute ethanol (e.g., 150 mL) is added to the flask.

-

Sodium metal (e.g., 1.0 eq based on alcohol) is cautiously added in small portions to the stirring ethanol. The reaction is exothermic and generates hydrogen gas. Allow the sodium to dissolve completely to form sodium ethoxide.

-

This compound (e.g., 0.9 eq) is added dropwise to the sodium ethoxide solution.

-

The reaction mixture is heated to reflux for 4-6 hours. The reaction progress can be monitored by TLC or GC analysis.

-

After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure 1,1,2-triethoxyethane.[8]

-

5.2 General Protocol for Reaction with Cyanide

This protocol describes the synthesis of 3,3-diethoxypropanenitrile.

-

Materials: Sodium cyanide, this compound, ethanol, water.

-

Procedure:

-

In a round-bottomed flask fitted with a reflux condenser and stirrer, sodium cyanide (e.g., 1.2 eq) is dissolved in a mixture of ethanol and water.[9]

-

This compound (1.0 eq) is added to the solution.[9]

-

The mixture is heated under reflux for 6-8 hours. The formation of a sodium chloride precipitate will be observed.[9]

-

After cooling, the mixture is filtered to remove the inorganic salts.[9]

-

The ethanol is removed from the filtrate by distillation.[9]

-

The remaining aqueous residue is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude 3,3-diethoxypropanenitrile is purified by vacuum distillation.[6][7]

-

5.3 General Protocol for Reaction with Ammonia

This protocol describes the synthesis of aminoacetaldehyde diethyl acetal.

-

Materials: this compound, absolute methanol (B129727), liquid ammonia.

-

Procedure:

-

A solution of this compound (1.0 eq) in absolute methanol is prepared in a high-pressure reaction vessel (autoclave or bomb).[10]

-

The vessel is cooled significantly (e.g., with a dry ice/acetone bath).[10]

-

A large excess of liquid ammonia (e.g., >10 eq) is carefully added to the cooled solution.[10]

-

The vessel is sealed and allowed to warm to room temperature, then heated (e.g., 60-100°C) for several hours (e.g., 12-24 hours).

-

After cooling, the excess ammonia is carefully vented in a fume hood.[10]

-

The resulting mixture containing the product, ammonium (B1175870) chloride, and methanol is filtered to remove the solid ammonium chloride.[10]

-

Methanol is removed from the filtrate by distillation.

-

The crude product is isolated and purified, often by continuous extraction followed by vacuum distillation.[10]

-

Conclusion

This compound is a cornerstone electrophile in synthetic organic chemistry. Its reactivity is reliably governed by the S(_N)2 mechanism, allowing for predictable and high-yielding transformations with a vast range of nucleophiles. The stability of the acetal group under nucleophilic conditions, coupled with its facile removal under acidic conditions, makes this reagent an invaluable tool for the synthesis of complex molecules and functionalized aldehydes. The protocols and data summarized herein provide a robust framework for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 3. firsthope.co.in [firsthope.co.in]

- 4. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 5. benchchem.com [benchchem.com]

- 6. 3,3-diethoxypropanenitrile [chembk.com]

- 7. nbinno.com [nbinno.com]

- 8. 1,1,2-Triethoxyethane | C8H18O3 | CID 43390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. orgsyn.org [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Navigating the Synthesis of 2-Chloro-1,1-diethoxyethane: A Technical Guide to Safety and Handling

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Chloro-1,1-diethoxyethane (CAS No. 621-62-5), a key reagent for researchers, scientists, and professionals in drug development. Understanding and implementing these guidelines is critical to ensure a safe laboratory environment.

Chemical Identification and Properties

This compound, also known as Chloroacetaldehyde diethyl acetal (B89532), is a flammable and harmful liquid.[1][2][3] It is recognized for its role as an organic intermediate.[4][5] The following tables summarize its key physical, chemical, and safety characteristics.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C6H13ClO2[2][5][6] |

| Molecular Weight | 152.62 g/mol [2] |

| Appearance | Clear, colorless to slightly yellow liquid[1][4][5] |

| Odor | Odorless to a slight organic odor[1][7] |

| Boiling Point | 157 °C / 314.6 °F @ 760 mmHg[1][5] |

| Melting Point | -45 °C / -49 °F[1][5] |

| Flash Point | 29 °C / 84.2 °F[1][5][8] |

| Specific Gravity | 1.010 - 1.018 g/mL at 25 °C[1][5] |

| Vapor Pressure | 6 hPa @ 20 °C[1] |

| Vapor Density | 5.3[1] |

| Water Solubility | 1.8 g/L (20 ºC)[4][5] |

| Autoignition Temperature | 205 °C[8] |

Table 2: Hazard Identification and Classification

| Hazard | Classification |

| GHS Classification | Flammable liquids (Category 3), Acute toxicity, oral (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity (single exposure) (Category 3)[1][2] |

| Signal Word | Warning[1] |

| Hazard Statements | Flammable liquid and vapor.[1][2][3] Harmful if swallowed.[1][2][3] Causes skin irritation.[1][9] Causes serious eye irritation.[1][9] May cause respiratory irritation.[1][10] |

| Precautionary Statements | P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362, P370+P378, P403+P235, P405, P501[1][2][9][11] |

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory to minimize exposure and mitigate risks.

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][8]

-

Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][8][9] Use spark-proof tools and explosion-proof equipment.[1][8]

-

Grounding: Ground and bond containers when transferring material to prevent static discharge.[1][8][11]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1][11]

Storage Conditions

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[1][8]

-

Incompatibilities: Keep away from strong oxidizing agents and acids.[1][8]

-

Atmosphere: Store under an inert atmosphere as the material is air and moisture sensitive.[1][8]

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound:

-

Eye and Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][8]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[1][8][12]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH or European Standard EN 149 approved respirator.[8]

Emergency Procedures

First-Aid Measures

Table 3: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual from the exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][8][10] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[8][9][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9][10] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8] |

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam for small fires. For large fires, use water spray, fog, or alcohol-resistant foam.[8] Do not use a straight stream of water.

-

Specific Hazards: The substance is flammable and vapors may form explosive mixtures with air.[8][9] Vapors are heavier than air and may travel to a source of ignition and flash back.[8] During a fire, irritating and highly toxic gases such as hydrogen chloride and carbon monoxide may be generated.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][8]

Accidental Release Measures

In the event of a spill, follow the established emergency protocol.

Experimental Workflow: Spill Response

Caption: Workflow for the safe cleanup of a this compound spill.

Toxicological Information

-

Irritation: Causes skin, eye, and respiratory tract irritation.[1][8][10]

-

Sensitization: No data available.

-

Carcinogenicity: No data available.

-

Mutagenicity: No data available.

This guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and consult with your institution's environmental health and safety department for specific guidance.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C6H13ClO2 | CID 12128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemical-label.com [chemical-label.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. Ethane, 2-chloro-1,1-diethoxy- [webbook.nist.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. This compound(621-62-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. Chloroacetaldehyde diethyl acetal - Safety Data Sheet [chemicalbook.com]

- 12. sams-solutions.com [sams-solutions.com]

- 13. spectrumchemical.com [spectrumchemical.com]

Methodological & Application

Application Notes: Synthesis of Heterocyclic Compounds Using 2-Chloro-1,1-diethoxyethane

Introduction

2-Chloro-1,1-diethoxyethane, also known as chloroacetaldehyde (B151913) diethyl acetal (B89532), is a versatile and stable C2 synthon of significant utility in synthetic organic chemistry. As a protected form of the highly reactive and polymerizable chloroacetaldehyde, it offers a safer and more manageable alternative for introducing the α-haloaldehyde moiety into complex molecules.[1] Its primary application lies in the construction of various heterocyclic scaffolds, which are fundamental components of pharmaceuticals, agrochemicals, and materials. The acetal group is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to release the reactive aldehyde in situ. This property allows for controlled reactions with a variety of nucleophiles to form key heterocyclic systems such as thiazoles, indoles, and quinoxalines.

Core Applications

The electrophilic nature of the carbon bearing the chlorine atom, combined with the masked aldehyde functionality, makes this compound an ideal precursor for several classical cyclization reactions.

-

Thiazole (B1198619) Synthesis: In the Hantzsch thiazole synthesis, it serves as an α-haloaldehyde equivalent, reacting with thioamides or thioureas to produce highly functionalized thiazole rings.[1] This is one of its most well-documented applications.

-

Indole (B1671886) Synthesis: It can be employed in the Bischler-Möhlau indole synthesis, where it reacts with an excess of an aryl amine to form 2-unsubstituted or 2-aryl indoles.[2]

-

Quinoxaline (B1680401) Synthesis: As a synthetic equivalent of glyoxal (B1671930) or an α-halocarbonyl, it undergoes condensation with o-phenylenediamines to yield the quinoxaline core structure, a common motif in biologically active molecules.[3][4]

This document provides detailed protocols and quantitative data for the synthesis of these key heterocyclic systems using this compound.

Synthesis of 2-Aminothiazoles via Hantzsch Cyclization

The Hantzsch thiazole synthesis is a classical method involving the reaction of an α-halocarbonyl compound with a thioamide. Using this compound as the α-haloaldehyde precursor and thiourea (B124793) provides a direct and efficient route to 2-aminothiazole (B372263), a valuable intermediate for sulfur-containing drugs and biocides.[1] The reaction proceeds via in situ hydrolysis of the acetal to chloroacetaldehyde, followed by nucleophilic attack by the sulfur of thiourea and subsequent intramolecular cyclization and dehydration.

Caption: Hantzsch synthesis of 2-aminothiazole.

Data Presentation: Synthesis of 2-Aminothiazole

The following table summarizes results from various protocols for the synthesis of 2-aminothiazole using an α-chloroacetaldehyde source and thiourea. Yields are highly dependent on the solvent, reaction time, and work-up procedure.

| Entry | Solvent System | Reaction Temp. (°C) | Reaction Time (h) | Reported Yield (%) | Reference |

| 1 | Methanol (B129727) | 50 | 3 | 92.6 | [5] |

| 2 | Benzene (B151609) | Reflux | 3 | 85.2 | [5] |

| 3 | Water | 45 - 70 | 1 - 3 | 51.9 - 96.3 | [5][6] |

| 4 | Diethyl Ether | 70 - 75 | 4 | 83.6 | [7] |

Experimental Protocol: Synthesis of 2-Aminothiazole

This protocol is adapted from established procedures for the reaction of chloroacetaldehyde precursors with thiourea.[1][5]

Materials:

-

This compound (1.0 eq)

-

Thiourea (0.98 eq)

-

Methanol

-

20% Sodium Hydroxide (B78521) Solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (0.98 eq) and methanol (approx. 4-5 mL per gram of thiourea).

-

Addition of Reagent: To the stirred suspension, add this compound (1.0 eq).

-

Reaction: Heat the mixture to 50°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add a 20% aqueous solution of sodium hydroxide to neutralize the reaction mixture (to pH 8-9).

-

Extraction: Extract the product from the aqueous mixture with diethyl ether (3 x volume of the reaction mixture).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 2-aminothiazole can be further purified by recrystallization from a suitable solvent like benzene or an ethanol (B145695)/water mixture to afford a crystalline solid.[1][5]

Synthesis of Indoles via Bischler-Möhlau Reaction

The Bischler-Möhlau indole synthesis is a versatile method for preparing 2-aryl or 2-alkyl indoles. The reaction involves the condensation of an α-halo-carbonyl compound with an excess of an arylamine.[2] Using this compound allows for the synthesis of indoles that are unsubstituted at the 2-position (when reacted under specific conditions) or substituted if an intermediate is trapped. The reaction first forms an α-amino-acetal, which then undergoes acid-catalyzed cyclization and aromatization.

Caption: Bischler-Möhlau synthesis of Indole.

Data Presentation: Representative Indole Synthesis

The table below shows representative conditions for Bischler-Möhlau type syntheses. Yields can vary significantly based on the aniline substituents and the harshness of the reaction conditions.[8]